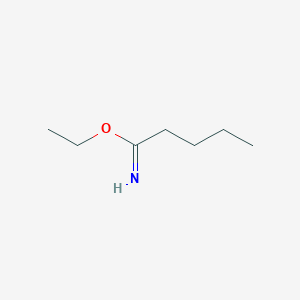

Ethyl pentanimidate

Description

General Overview of Imidates as Organic Synthons

Imidates, also known as carboximidates or imino ethers, are a class of organic compounds characterized by the functional group R−C(=NR′)OR″. They can be conceptualized as the esters formed between an imidic acid (the tautomer of an amide) and an alcohol. While amides are generally stable and unreactive, the corresponding imidate functionality possesses a unique electronic character that makes it a highly versatile synthon in organic chemistry.

The utility of imidates stems from their ambiphilic nature, meaning they possess both electrophilic and nucleophilic centers within the same functional group. This dual reactivity allows them to participate in a wide array of chemical transformations, making them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and novel materials.

In recent years, the unique reactivity of imidates has been increasingly exploited for the synthesis of diverse nitrogen-containing heterocycles (N-heterocycles). Imidates can serve as soft nucleophiles, for instance, coordinating with transition metals to create stable five-membered metallacycles that facilitate C–H activation and subsequent annulation reactions. Furthermore, under specific conditions, imidate precursors can generate nitrogen radicals, which can then form C–N bonds through processes like 1,5-hydrogen atom transfer (1,5-HAT). This versatility makes imidates powerful building blocks for constructing mono-, bi-, and tricyclic nitrogen-containing ring systems.

Table 1: Chemical Properties of Ethyl Pentanimidate This interactive table summarizes key properties of the specific imidate, this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | Pentanimidic acid, ethyl ester; Ethyl valerimidate; O-Ethyl pentanimidate | |

| CAS Number | 999-09-7 | |

| Molecular Formula | C7H15NO | |

| Molecular Weight | 129.20 g/mol | |

| Boiling Point | 139.8 °C (at 760 mmHg) | |

| Density | 0.8569 g/cm³ |

Historical Context of Imidate Synthesis and Reactivity

The study of imidate chemistry dates back to the 19th century, with significant contributions that have established foundational methods for their synthesis and transformation.

Synthesis: The most prominent and historically significant method for preparing imidates is the Pinner reaction , first described by Adolf Pinner in 1877. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. The process typically uses a strong acid like hydrogen chloride (HCl), and the resulting imidate is formed as its hydrochloride salt, which is often referred to as a "Pinner salt". While the Pinner reaction is classically acid-catalyzed, base-catalyzed alternatives have also been developed, offering complementary routes for nitriles that may be unreactive under acidic conditions.

Reactivity and Named Reactions: Imidates are effective electrophiles and participate in a range of addition reactions. Common transformations include hydrolysis to form esters and reaction with ammonia (B1221849) or amines to yield amidines. The inherent reactivity of the imidate functional group also places it as a key intermediate in several important named rearrangements in organic chemistry.

Table 2: Key Named Reactions Involving Imidates This table outlines the fundamental transformations where imidates play a central role.

| Reaction | Discoverer/Year | Description | Source(s) |

| Pinner Reaction | Adolf Pinner (1877) | Acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (Pinner salt). | |

| Chapman Rearrangement | Arthur W. Chapman | Thermal, intramolecular 1,3-migration of an aryl group from the oxygen to the nitrogen atom of an aryl N-arylbenzimidate to form an N,N-diaryl-amide. | |

| Overman Rearrangement | Larry Overman (1974) | A -sigmatropic rearrangement of an allylic trichloroacetimidate (B1259523) to form an allylic trichloroacetamide. | |

| Mumm Rearrangement | A rearrangement reaction in which an acyl-substituted imidic acid or its ester rearranges to an imide. Imidates are key intermediates. |

These reactions underscore the historical and ongoing importance of imidates. For example, the salt of this compound is a key reactant in the synthesis of the antihypertensive drug Irbesartan. Similarly, this compound hydrochloride (the Pinner salt) is used to synthesize other heterocyclic compounds. The Chapman and Overman rearrangements have become indispensable tools for the stereoselective synthesis of amides and amines, respectively.

Structure

3D Structure

Properties

IUPAC Name |

ethyl pentanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-3-5-6-7(8)9-4-2/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSUEQRNXOAPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70484237 | |

| Record name | ethyl valerimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70484237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

999-09-7 | |

| Record name | ethyl valerimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70484237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Profiles of Ethyl Pentanimidate

Dual Reactivity of the Imidate Functionality: Electrophilic and Nucleophilic Centers

The imidate functional group, including that in ethyl pentanimidate, possesses a unique electronic structure that imparts both electrophilic and nucleophilic characteristics. This dual reactivity is central to its versatility as a synthetic building block.

Electrophilic Center : The iminyl carbon atom (C=N) is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms. This makes it susceptible to attack by a wide range of nucleophiles. This electrophilicity is the basis for many of the key transformations of imidates, such as hydrolysis and aminolysis.

Nucleophilic Center : The sp²-hybridized nitrogen atom has a lone pair of electrons, allowing it to act as a nucleophile or a base. This nucleophilicity is exploited in reactions such as coordination with transition metals to facilitate C-H activation and subsequent annulation reactions.

This combination of an electrophilic carbon and a nucleophilic nitrogen within the same functional group allows imidates to participate in a diverse array of chemical transformations under acidic, basic, metal-catalyzed, or radical-mediated conditions.

Table 1: Reactive Centers of the Imidate Functional Group

| Center | Atom | Chemical Character | Common Reactions |

| Electrophilic | Iminyl Carbon | Electron-deficient | Nucleophilic Addition (Hydrolysis, Aminolysis) |

| Nucleophilic | Iminyl Nitrogen | Electron-rich (lone pair) | Protonation, Coordination to Metals |

Detailed Mechanistic Studies of Imidate Transformations

The electrophilic carbon of this compound is a prime target for nucleophilic attack, leading to addition-elimination reactions. These transformations are fundamental to the synthetic utility of imidates and typically proceed through a tetrahedral intermediate.

Key reactions include:

Hydrolysis : In the presence of water, particularly under acidic conditions, imidates are hydrolyzed to form esters and ammonia (B1221849) (or an amine). The mechanism involves the nucleophilic attack of water on the protonated imidate, followed by the collapse of the tetrahedral intermediate to eliminate the nitrogen-containing group. Under basic conditions, the reaction can also yield amide and alcohol products. The outcome of the hydrolysis of syn and anti-imidate isomers can differ based on stereoelectronic control, which dictates the breakdown pathway of the tetrahedral intermediate.

Alcoholysis : Reaction with an alcohol leads to the formation of a new ester or an orthoester, depending on the reaction conditions. This is a common subsequent reaction of Pinner salts.

Aminolysis : Imidates react with ammonia or amines to produce amidines. This reaction involves the nucleophilic attack of the amine on the imidate carbon, followed by the elimination of the alcohol (ethanol in the case of this compound).

Table 2: Products of Nucleophilic Acyl Substitution on this compound

| Nucleophile | Reaction Name | Product Type |

|---|---|---|

| Water (H₂O) | Hydrolysis | Pentanoic acid ethyl ester |

| Alcohol (R'-OH) | Alcoholysis | Pentanoic acid ethyl ester / Orthoester |

The reactivity of the imidate functional group, or its nitrile precursor, can be significantly enhanced through electrophilic activation.

A primary example is the Pinner reaction , the most common method for synthesizing imidates like this compound. The mechanism begins with the electrophilic activation of the nitrile (pentanenitrile) by an acid, such as hydrogen chloride.

Protonation : The nitrile nitrogen is protonated by the strong acid, forming a highly electrophilic nitrilium ion.

Nucleophilic Attack : The alcohol (ethanol) acts as a nucleophile, attacking the nitrilium carbon.

Proton Transfer : A final proton transfer step yields the stable this compound hydrochloride salt (a Pinner salt).

Similarly, the imidate itself can be activated. Protonation or coordination of a Lewis acid to the imidate nitrogen increases the electrophilicity of the iminyl carbon, making it more susceptible to attack by even weak nucleophiles. In a process termed "symbiotic activation," trichloroacetimidates can be activated by the proton from a carboxylic acid, which then acts as the nucleophile in an esterification reaction.

Proton transfer is a critical step in many reactions involving imidates. As seen in the Pinner reaction, proton transfer from the attacking alcohol is essential to neutralize the intermediate and form the final product.

Furthermore, imidates are key intermediates in base-catalyzed proton exchange in amides. In this process, a base removes a proton from the amide nitrogen to generate an imidate anion. This anion can then be reprotonated by the solvent or another proton source to complete the exchange. This demonstrates the role of the imidate as a transient species in proton transfer equilibria. The rate of this process is often diffusion-controlled when the corresponding imidate is reprotonated by a proton source more acidic than the starting amide.

Electrophilic Activation and Subsequent Reactions

Imidate Radical Chemistry

Recent advancements have focused on the generation and reactivity of N-centered imidate radicals, opening new avenues for C-N bond formation and functionalization.

Imidate radicals can be generated through several methods, most notably via photocatalysis. Oxime imidates, prepared from alcohols, can be selectively reduced by a photocatalyst under visible light to generate a transient N-centered radical.

A common mechanistic pathway involves:

Single-Electron Transfer (SET) : A photocatalyst reduces the oxime imidate precursor, leading to the cleavage of a weak N-O bond to form the imidate radical.

Hydrogen Atom Transfer (HAT) : In certain substrates, the newly formed N-centered radical can undergo a selective 1,5-hydrogen atom transfer (1,5-HAT) from a C-H bond elsewhere in the molecule. This relocates the radical center to a carbon atom.

Radical Trapping : The resulting C-centered radical can then be trapped by another molecule or undergo further cyclization, leading to complex products such as β-amino alcohols.

This strategy of generating imidate radicals provides a powerful alternative to traditional two-electron (ionic) pathways, enabling novel transformations like hydroamination and aminoalkylation of alkenes.

Mechanisms of 1,5-Hydrogen Atom Transfer (HAT)

Intramolecular hydrogen atom transfer (HAT) is a significant process in radical chemistry, often utilized for the selective functionalization of remote C-H bonds. The 1,5-HAT process, proceeding through a six-membered ring transition state, is particularly common for intermediates like alkoxy and α-iminyl radicals, enabling the formation of a carbon-centered radical at the δ-position.

Despite the established principles of 1,5-HAT, dedicated research outlining the mechanistic pathways, transition states, and kinetic or thermodynamic data for a 1,5-HAT reaction involving this compound or its derived radicals could not be located.

Intramolecular and Intermolecular Radical Reactions

Radical reactions are fundamental in organic synthesis and proceed via initiation, propagation, and termination steps. Intramolecular radical additions are powerful methods for constructing cyclic molecules, while intermolecular additions allow for the formation of new carbon-carbon or carbon-heteroatom bonds.

However, specific studies detailing the participation of this compound as a substrate or precursor in either intramolecular or intermolecular radical reactions are not present in the available literature. Research on related compounds, such as the use of mthis compound in the synthesis of other molecules, does not describe the radical reaction mechanisms requested.

Synthetic Utility of Ethyl Pentanimidate in Organic Transformation

Conversion to Other Functional Groups

The inherent reactivity of the imidate functional group allows for its transformation into several other valuable chemical moieties. These conversions typically involve nucleophilic attack at the imino carbon, followed by the elimination of ethanol (B145695).

The reaction of ethyl pentanimidate with amines is a well-established method for the synthesis of amidines and amidinium salts. This transformation is a cornerstone of the Pinner reaction, where a nitrile is first converted to an imidate, which is then reacted with an amine. The reaction proceeds through the nucleophilic addition of the amine to the electrophilic carbon of the imidate, followed by the elimination of ethanol.

The reaction can be catalyzed by acid, although base-catalyzed versions also exist. The choice between acidic or basic conditions often depends on the electronic nature of the reactants. The initial product of the reaction between an amine and an imidate is an amidine. If an excess of the alkylating agent is used, or under appropriate reaction conditions, the resulting amidine can be further alkylated to form an amidinium salt.

The general scheme for the reaction is as follows:

Primary amines react with this compound to form N,N'-disubstituted amidines.

Secondary amines react with this compound to yield N,N,N'-trisubstituted amidines.

These reactions often proceed through the formation of an initial salt, which then reacts with excess amine in the mixture to produce the free amidine.

The kinetics of the reaction between amines and imidates can be influenced by several factors, including the solvent, temperature, and the steric and electronic properties of the amine and imidate. For instance, studies on the N-methylation of primary aromatic amines have shown that solvent polarity significantly affects the reaction rate, with a decrease in rate observed in more polar solvents due to competitive adsorption of the solvent onto the catalytic sites.

To optimize the yield of the desired amidine, it is often necessary to control the reaction conditions carefully. For example, in the synthesis of primary amines from halogenoalkanes and ammonia (B1221849), using a large excess of ammonia favors the formation of the primary amine and minimizes the formation of secondary and tertiary amines. Similarly, in the context of imidate reactions, controlling the stoichiometry of the reactants is crucial to prevent the formation of over-alkylated products. Temperature control is also important, as imidate salts can be thermally unstable and may rearrange to amides or other byproducts at higher temperatures.

Table 1: Factors Influencing Amidine Synthesis from this compound

| Factor | Influence on Reaction | Optimization Strategy |

| Solvent Polarity | Can affect reaction rate by competing for catalytic sites. | Select a solvent that favors the desired reaction pathway and minimizes side reactions. |

| Temperature | Higher temperatures can increase reaction rate but may lead to decomposition or side reactions. | Optimize temperature to balance reaction rate and product stability. |

| Reactant Stoichiometry | Excess amine can favor the formation of the desired amidine and prevent over-alkylation. | Use a controlled excess of the amine nucleophile. |

| Catalyst | Acid or base catalysts can be used, depending on the reactants. | Select the appropriate catalyst based on the electronic properties of the amine and imidate. |

| Steric Hindrance | Bulky substituents on the amine or imidate can slow down the reaction rate. | Consider the steric profile of the reactants when designing the synthesis. |

Amidines and Amidinium Salts Synthesis via Amine Reaction

Scope of Amine Nucleophiles

A wide range of amine nucleophiles can be successfully employed in the reaction with this compound to generate a diverse library of amidines. Both primary and secondary amines, including aliphatic and aromatic amines, can participate in this transformation. The nucleophilicity of the amine plays a significant role in its reactivity.

The reaction is generally applicable to:

Primary aliphatic amines: These readily react to form the corresponding N-alkyl, N'-substituted amidines.

Secondary aliphatic amines: These react to produce N,N-dialkyl, N'-substituted amidines.

Aromatic amines: While generally less nucleophilic than aliphatic amines, they can also be used, sometimes requiring more forcing conditions.

Ammonia: The reaction with ammonia yields an unsubstituted amidine.

The reaction can become more complex with continued reaction of the product amines with the starting materials, leading to mixtures of secondary and tertiary amines and their salts.

This compound can react with alcohols in the presence of an acid catalyst to form orthoesters. This reaction is a key transformation in the Pinner synthesis, where the intermediate imidate salt reacts with excess alcohol. The reaction proceeds via nucleophilic attack of the alcohol on the imidate carbon, leading to the displacement of the amino group and the formation of the orthoester, RC(OR')3. Anhydrous conditions are typically required for this reaction to proceed efficiently.

Studies have shown that the reaction of orthoesters with alcohols is reversible and can be catalyzed by various acids. The exchange of alkoxy groups can lead to the formation of new, unsymmetrical orthoesters.

This compound can undergo hydrolysis under either acidic or basic conditions to yield different products. The hydrolysis of imidates is a fundamental reaction that can lead to the formation of either carboxylic esters or amides, depending on the reaction conditions.

Under acidic hydrolysis, the imidate is converted to a carboxylic ester and an ammonium (B1175870) salt. This reaction is essentially the reverse of the Pinner synthesis of the imidate. The ester formed from the hydrolysis of this compound is ethyl pentanoate.

In contrast, under neutral or slightly basic conditions, hydrolysis of the imidate can lead to the formation of an amide. The thermal instability of imidate hydrochlorides can also lead to their rearrangement into amides. The amide that would be formed from this compound is pentanamide (B147674).

The rate of hydrolysis can be influenced by factors such as pH and temperature. For instance, the alkaline hydrolysis of esters, known as saponification, is a second-order reaction, and the rate constant can be affected by the concentrations of the reactants.

The reduction of imidates can provide access to aldehydes and their derivatives, such as hydrazones. While the direct reduction of an imidate to an aldehyde is not a commonly cited transformation, related functional groups can be reduced to achieve this outcome. For example, esters can be partially reduced to aldehydes using reagents like diisobutylaluminum hydride (DIBAL-H). Given that imidates can be hydrolyzed to esters, a two-step process involving hydrolysis followed by reduction could yield an aldehyde.

More directly, the carbonyl group of aldehydes and ketones can be converted into a methylene (B1212753) group via the Wolff-Kishner reduction, which proceeds through a hydrazone intermediate. This reaction involves the condensation of a carbonyl compound with hydrazine (B178648) to form a hydrazone, which is then heated with a strong base to yield the corresponding alkane. While this reaction starts from an aldehyde or ketone, the synthesis of hydrazones can also be achieved from other starting materials. The reduction of N,N-dimethylhydrazones to the corresponding hydrazines can be achieved using various reducing agents, including primary amine boranes.

Reactions with Grignard Reagents for Ketimine and Ketol Synthesis

The reaction of this compound with Grignard reagents provides a valuable route for the synthesis of ketimines and, subsequently, ketols. This transformation hinges on the nucleophilic addition of the organometallic Grignard reagent to the electrophilic carbon of the imidate functionality. The intermediate formed readily undergoes elimination of the ethoxy group to yield the corresponding ketimine.

The general scheme for this reaction involves the treatment of this compound with a Grignard reagent (R-MgX, where R is an alkyl or aryl group and X is a halide). The resulting ketimine can be isolated or hydrolyzed in situ to produce the corresponding ketone. Further reduction of the ketone can then lead to the formation of a ketol. The versatility of the Grignard reagent allows for the introduction of a wide array of substituents, making this a flexible method for the synthesis of diverse ketimines and their derivatives.

Table 1: Examples of Ketimine Synthesis from this compound and Grignard Reagents

| Grignard Reagent (R-MgX) | Product (Ketimine) |

| Methylmagnesium bromide | N-(1-Methylpentylidene)ethanamine |

| Phenylmagnesium bromide | N-(1-Phenylpentylidene)ethanamine |

| Ethylmagnesium chloride | N-(1-Ethylpentylidene)ethanamine |

Applications in Heterocyclic Chemistry

This compound serves as a key building block in the synthesis of various nitrogen-containing heterocyclic compounds. Its reactive imidate functionality allows for its participation in a range of cyclization and annulation reactions.

Construction of Nitrogen-Containing Heterocycles.drugfuture.comresearchgate.netresearchgate.netnih.govfrontiersin.orgclockss.org

The versatility of this compound is particularly evident in its application to the synthesis of a wide variety of nitrogen-containing heterocycles. It can act as a precursor to amidines, which are crucial intermediates in many heterocyclic syntheses.

Annulation Reactions for Pyrimidine (B1678525) Derivatives, Oxazolines, Oxazines, Quinazolines, Isoquinolines.drugfuture.comnih.govfrontiersin.org

Pyrimidines: this compound can be utilized in the construction of the pyrimidine core. For instance, condensation reactions involving this compound or its derived amidine with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of substituted pyrimidines. The reaction proceeds through the formation of an enamine intermediate, followed by cyclization and dehydration.

Oxazolines: The synthesis of oxazolines can be achieved through the reaction of this compound with 2-amino alcohols. This reaction typically proceeds via the formation of an N-acylamino alcohol intermediate, which then undergoes cyclization to form the oxazoline (B21484) ring.

Oxazines: this compound can be employed in the synthesis of oxazine (B8389632) derivatives. For example, reaction with 1,3-amino alcohols can lead to the formation of 1,3-oxazines. The reaction mechanism involves the initial formation of an amidine, followed by cyclization.

Quinazolines: this compound is a useful synthon for quinazoline (B50416) synthesis. One common approach involves the reaction of this compound with an anthranilic acid derivative. The initial condensation forms an N-acylanthranilic acid, which then undergoes cyclization to yield the quinazoline ring system.

Isoquinolines: The synthesis of isoquinoline (B145761) derivatives can also be accomplished using this compound. In a Bischler-Napieralski-type reaction, a β-phenylethylamine derivative can be acylated with this compound, and the resulting amide can then be cyclized using a dehydrating agent to form a dihydroisoquinoline, which can be subsequently oxidized to the isoquinoline.

Table 2: Heterocyclic Systems Synthesized from this compound

| Heterocycle | Co-reactant(s) | Key Reaction Type |

| Pyrimidine | 1,3-Dicarbonyl compound | Condensation/Cyclization |

| Oxazoline | 2-Amino alcohol | Condensation/Cyclization |

| Oxazine | 1,3-Amino alcohol | Condensation/Cyclization |

| Quinazoline | Anthranilic acid derivative | Condensation/Cyclization |

| Isoquinoline | β-Phenylethylamine derivative | Acylation/Cyclization |

Synthesis of Imidazoles, Triazoles, and Triazines.drugfuture.comresearchgate.netnih.govfrontiersin.orggrowingscience.comgoogle.comnih.gov

Imidazoles: this compound is a valuable precursor for the synthesis of imidazole (B134444) derivatives. A common method involves the reaction of this compound with an α-aminoketone or its equivalent. For example, the reaction of this compound with glycine (B1666218) and a subsequent Vilsmeier reaction can produce 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, a key intermediate in the synthesis of the drug losartan.

Triazoles: The construction of triazole rings can also involve this compound. For instance, reaction with a hydrazine derivative followed by cyclization with a one-carbon synthon can lead to the formation of a 1,2,4-triazole (B32235) ring.

Triazines: this compound can be utilized in the synthesis of 1,3,5-triazine (B166579) derivatives. One approach involves the trimerization of the corresponding amidine derived from this compound.

Table 3: Synthesis of Imidazoles, Triazoles, and Triazines

| Heterocycle | Key Intermediate from this compound | Co-reactant(s) |

| Imidazole | Pentanimidamide | α-Aminoketone or Glycine |

| 1,2,4-Triazole | Pentanimidohydrazide | One-carbon synthon |

| 1,3,5-Triazine | Pentanimidamide | (Self-condensation) |

Formation of Spirocyclic Compounds.rsc.org

This compound can be used in the synthesis of spirocyclic compounds containing nitrogen heterocycles. For example, the reaction of this compound with an amino-cyclopentane-carboxylic acid ester can lead to the formation of a spiro-heterocycle, which is a key structural motif in the synthesis of irbesartan. The reaction proceeds by formation of an amidine followed by intramolecular cyclization.

Dimroth Rearrangements in Heterocycle Synthesis.drugfuture.com

The Dimroth rearrangement is a significant transformation in heterocyclic chemistry, involving the isomerization of certain nitrogen-containing heterocycles. While direct examples involving this compound in a Dimroth rearrangement are not extensively documented, the pyrimidine and triazole derivatives synthesized from this compound can potentially undergo this rearrangement. The Dimroth rearrangement typically involves the opening of the heterocyclic ring followed by rotation and re-closure, leading to a rearranged product. For example, a 1-alkyl-2-iminopyrimidine can rearrange to a 2-(alkylamino)pyrimidine. This rearrangement can be a useful tool for introducing diversity into heterocyclic scaffolds derived from this compound.

Imidates as Directing Groups for Transition Metal-Catalyzed C-H Activation

The functionalization of otherwise inert C-H bonds is a central goal in modern organic synthesis, offering a powerful strategy for streamlining the construction of complex molecules. A predominant method for achieving regioselectivity in these transformations involves the use of directing groups, which are functional moieties within a substrate that coordinate to a transition metal catalyst and guide it to a specific C-H bond. Current time information in Bangalore, IN.

Imidates, as a class of compounds, have been explored as effective directing groups in this context. Their Lewis basic nitrogen and oxygen atoms can chelate to a metal center, forming a stable cyclometalated intermediate that facilitates the cleavage of a proximal C-H bond, typically at the ortho-position of an aromatic ring. This strategy has been successfully applied using various transition metals, including palladium, rhodium, and ruthenium, to achieve diverse transformations such as arylation, alkylation, and alkenylation. The general principle of this approach is illustrated by the numerous examples of amide- and other nitrogen-containing functionalities directing C-H activation.

However, a comprehensive review of the scientific literature reveals a lack of specific research findings or detailed studies on the application of This compound as a directing group for transition metal-catalyzed C-H activation. While the imidate functional group is known to possess directing capabilities, there are no published examples detailing the substrate scope, reaction efficiency, or specific catalytic systems employing this compound for this purpose. Further research would be required to establish its viability and effectiveness in this role compared to other widely studied imidate-containing directing groups.

Role in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade (or domino) processes are highly efficient synthetic strategies where multiple chemical bonds are formed in a single operation without isolating intermediates. These approaches are prized for their atom economy, reduced waste, and ability to rapidly build molecular complexity from simple precursors.

This compound and its methyl analog, mthis compound, have demonstrated significant utility as key building blocks in cascade reactions for the synthesis of complex heterocyclic structures. A prominent example is their role in the industrial synthesis of 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde, a crucial intermediate for the antihypertensive drug Losartan.

This transformation is achieved through a one-pot or sequential cascade process that begins with the condensation of a pentanimidate with a glycine derivative. This is followed by a Vilsmeier-Haack type formylation and subsequent cyclization to construct the substituted imidazole ring system. One report describes this sequence as a "directed Vilsmeier formylation" that proceeds without the need to isolate and purify the intermediates, a hallmark of an efficient cascade reaction.

Table 1: Synthesis of 2-Butyl-5-chloroimidazole-4-carbaldehyde via a Pentanimidate-Initiated Cascade Reaction This table presents data compiled from a representative synthetic procedure. The process involves the formation of an intermediate from glycine and mthis compound, followed by a one-pot Vilsmeier-Haack reaction.

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| 1 | Glycine, Mthis compound | NaOH, Methanol/Water, 0°C to RT, 5h | (Pentanimidoylamino)acetic acid | ~90% | |

| 2 | (Pentanimidoylamino)acetic acid | Phosphorus oxychloride, Toluene, 100°C, 2h | 2-Butyl-5-chloroimidazole-4-carbaldehyde | 58% |

This synthetic route highlights the strategic importance of this compound and its analogs as robust precursors in complex, multicomponent transformations that are central to pharmaceutical manufacturing.

Advanced Analytical Methodologies for Ethyl Pentanimidate Research

Chromatographic and Spectroscopic Characterization

A combination of chromatographic and spectroscopic methods is essential for the unambiguous identification and purity assessment of ethyl pentanimidate.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Purity and Identity Confirmation

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for confirming the identity and assessing the purity of this compound. This method separates the compound from impurities based on its polarity and then detects and fragments the molecule to provide a unique mass spectrum, confirming its structure.

In a typical analysis, reverse-phase HPLC is employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water with additives like ammonium (B1175870) acetate. The high sensitivity and selectivity of HPLC-MS/MS allow for the detection of trace impurities and degradation products, which is crucial for quality control in synthetic processes. For instance, the purity of this compound hydrochloride has been determined using Ultra-Performance Liquid Chromatography (UPLC), a high-pressure version of HPLC, coupled with mass spectrometry. The conditions for such an analysis can be optimized to achieve rapid and reliable results, which is vital in high-throughput screening and drug discovery processes.

Table 1: Illustrative HPLC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 5:95 acetonitrile:water with 10 mM ammonium acetate |

| Mobile Phase B | 95:5 acetonitrile:water with 10 mM ammonium acetate |

| Gradient | 0-100% B over a set time period |

| Flow Rate | ~1.11 mL/min |

| Detection | Mass Spectrometry (MS) |

Note: These are example parameters and may be adjusted based on the specific instrument and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical method for the identification and quantification of volatile compounds. While direct analysis of this compound, a relatively polar and potentially thermally labile compound, may require derivatization, GC-MS is invaluable for analyzing volatile side products or reactants in its synthesis. For example, in the context of wine analysis, GC-MS is used to quantify a wide range of volatile compounds, including esters and alcohols, which could be relevant in reactions involving this compound. The technique involves separating compounds in a gaseous mobile phase and a stationary phase within a capillary column, followed by detection with a mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. In the synthesis of related pentanamide (B147674) derivatives, NMR was used for characterization, confirming the successful formation of the desired products. For this compound, the ¹H NMR spectrum would show distinct signals for the ethyl group's methylene (B1212753) and methyl protons, as well as signals for the protons of the pentyl group. The chemical shifts and coupling patterns of these signals would confirm the connectivity of the atoms within the molecule. Similarly, the ¹³C NMR spectrum would provide evidence for each unique carbon atom in the structure, including the characteristic imino-carbon.

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| CH₃ (ethyl) | ~1.3 | ~14 |

| CH₂ (ethyl) | ~4.2 | ~62 |

| C=NH | - | ~175 |

| α-CH₂ (pentyl) | ~2.3 | ~35 |

| β-CH₂ (pentyl) | ~1.6 | ~28 |

| γ-CH₂ (pentyl) | ~1.3 | ~22 |

| δ-CH₃ (pentyl) | ~0.9 | ~14 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of this compound with high precision. This technique provides a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule. This is a critical step in confirming the identity of a newly synthesized compound. In the characterization of related compounds, such as N-(4-methoxyphenyl)pentanamide, ESI-HRMS was used to confirm the molecular formula of the product. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

In-situ Reaction Monitoring Techniques

Monitoring chemical reactions in real-time provides valuable insights into reaction kinetics and mechanisms.

Conductometric Determination for Pinner Reaction Progress

The Pinner reaction, a common method for synthesizing imidoates like this compound from nitriles and alcohols in the presence of an acid catalyst, can be monitored in-situ using conductometric determination. This technique relies on measuring the change in electrical conductivity of the reaction mixture over time. The reaction consumes ionic species, the protonated nitrile and the acid catalyst, and forms the less ionic imidoate salt. This change in the concentration of charge carriers results in a corresponding change in the solution's conductivity. By tracking this change, one can follow the progress of the reaction, determine the reaction rate, and identify the endpoint.

Real-time Spectroscopic Monitoring of Reaction Intermediates

The study of reaction kinetics and mechanisms for the synthesis and transformation of this compound heavily relies on the ability to observe and characterize transient species. Real-time spectroscopic monitoring provides a powerful avenue for achieving this by offering continuous data acquisition throughout a chemical process. This approach allows for the direct observation of reaction intermediates, which are often short-lived and present in low concentrations, making their detection by conventional offline methods challenging.

Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and online Mass Spectrometry (MS) are at the forefront of real-time reaction monitoring. Benchtop NMR spectrometers, for instance, can be coupled with continuous flow reactors to provide non-destructive, quantitative insights into reaction progress, enabling the identification of intermediates and the elucidation of reaction pathways. This integrated setup facilitates rapid optimization of reaction conditions by allowing for real-time adjustments based on the observed spectroscopic data.

Similarly, online mass spectrometric techniques, often coupled with microfluidic sampling methods, have proven invaluable in capturing reactive intermediates in real-time. Electrospray Ionization Mass Spectrometry (ESI-MS), for example, can be employed to monitor the formation and consumption of various species in a reaction mixture, providing crucial information on their temporal behavior.

A hypothetical real-time monitoring of a reaction involving this compound could involve its synthesis via the Pinner reaction. In this process, the reaction of pentanenitrile with ethanol (B145695) in the presence of an acid catalyst would be monitored. Real-time NMR spectroscopy could track the disappearance of the nitrile and ethanol signals and the appearance of the this compound product signal. Crucially, it could also detect the formation of the intermediate imidate hydrochloride salt.

A simplified kinetic profile for the formation of this compound and the key intermediate, based on real-time monitoring, could be represented as follows:

| Reaction Time (minutes) | Concentration of Pentanenitrile (M) | Concentration of Intermediate (M) | Concentration of this compound (M) |

| 0 | 1.00 | 0.00 | 0.00 |

| 5 | 0.85 | 0.12 | 0.03 |

| 10 | 0.72 | 0.20 | 0.08 |

| 20 | 0.50 | 0.25 | 0.25 |

| 40 | 0.20 | 0.15 | 0.65 |

| 60 | 0.05 | 0.05 | 0.90 |

| 90 | <0.01 | <0.01 | >0.99 |

This table is interactive and presents hypothetical data for illustrative purposes.

Integration of Advanced Analytical Techniques with Chemometrics

The vast and complex datasets generated by modern analytical instruments necessitate the use of advanced data analysis methods. Chemometrics, a discipline that employs mathematical and statistical methods to extract meaningful information from chemical data, plays a pivotal role in this context. The integration of chemometrics with advanced analytical techniques enhances the ability to interpret complex data, build predictive models, and optimize chemical processes.

In the study of this compound, chemometric approaches such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be applied to spectroscopic and chromatographic data. For instance, when analyzing data from real-time spectroscopic monitoring, PCA can be used to identify patterns and correlations in the spectral data, helping to distinguish between reactants, intermediates, and products without prior knowledge of their individual spectra.

PLS regression can then be used to build calibration models that correlate the spectral data with the concentrations of the different species in the reaction mixture. This allows for the quantitative monitoring of the reaction progress and the determination of kinetic parameters. The synergy between advanced analytical instrumentation and chemometrics provides a powerful toolkit for in-depth chemical analysis.

Consider a scenario where multiple spectroscopic datasets (e.g., from NMR and FT-IR) are collected during the synthesis of this compound under varying conditions (e.g., temperature, catalyst concentration). A chemometric analysis could be used to build a model that predicts the final product yield and purity based on the early-stage spectroscopic data.

A simplified representation of the application of a PLS model for predicting product yield is shown below:

| Experiment | Temperature (°C) | Catalyst Conc. (mol%) | Predicted Yield (%) | Actual Yield (%) |

| 1 | 25 | 1 | 85 | 87 |

| 2 | 25 | 2 | 92 | 91 |

| 3 | 40 | 1 | 95 | 94 |

| 4 | 40 | 2 | 98 | 99 |

| 5 | 50 | 1 | 96 | 95 |

| 6 | 50 | 2 | 99 | 98 |

This interactive table illustrates how a chemometric model can be used to predict outcomes based on experimental variables.

Theoretical and Computational Studies of Ethyl Pentanimidate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of ethyl pentanimidate. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) can provide deep insights into the molecule's characteristics.

Reactivity descriptors, derived from quantum chemical calculations, can predict the most probable sites for electrophilic and nucleophilic attack. The calculated electrostatic potential (ESP) map would likely show a region of negative potential around the nitrogen atom, making it a primary site for protonation and attack by electrophiles. Conversely, the iminyl carbon atom would exhibit a positive potential, rendering it susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents hypothetical data that would be expected from DFT calculations.

| Property | Calculated Value | Description |

|---|---|---|

| Dipole Moment | ~2.1 D | Indicates a moderate overall polarity of the molecule. |

| HOMO Energy | -6.5 eV | The energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | +1.2 eV | The energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling is an invaluable tool for elucidating the mechanisms of reactions involving this compound. For instance, in its reaction with an amine to form an amidine, computational methods can map out the entire reaction pathway. This involves identifying the transition states and intermediates along the reaction coordinate.

The energy landscape for such a reaction would be calculated to determine the activation energies for each step. This would reveal the rate-determining step of the reaction and provide a quantitative measure of the reaction kinetics. By comparing the energies of different possible pathways, the most favorable reaction mechanism can be identified. For example, the addition-elimination mechanism, which is common for imidates, could be computationally verified and its energetics detailed.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While this compound is a relatively small molecule, it possesses conformational flexibility, primarily due to the rotation around the C-O and O-C2H5 single bonds. Molecular dynamics (MD) simulations can be employed to explore the conformational space of the molecule over time. These simulations would reveal the most stable conformers and the energy barriers between them.

MD simulations are also instrumental in studying the intermolecular interactions of this compound in a condensed phase, such as in a solvent. The simulations would show how solvent molecules arrange around the this compound molecule and how hydrogen bonding and other non-covalent interactions influence its behavior and reactivity. In a protic solvent, for example, hydrogen bonding to the nitrogen and oxygen atoms of the imidate group would be expected to play a significant role.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental identification and characterization.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. Key predicted peaks would include the C=N stretching vibration, typically found in the range of 1640-1690 cm⁻¹, and the C-O stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts for ¹H and ¹³C nuclei can be predicted. The protons of the ethyl group and the pentyl chain would have characteristic chemical shifts, as would the carbon atoms of the imidate functional group.

Mass Spectrometry: While not directly a quantum chemical prediction, the molecular weight can be precisely calculated, and fragmentation patterns can be rationalized by analyzing bond strengths and the stability of potential fragment ions.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table presents hypothetical data that would be expected from computational spectroscopic predictions.

| Spectrum | Predicted Feature | Chemical Shift / Frequency |

|---|---|---|

| ¹³C NMR | C=N | ~165 ppm |

| ¹³C NMR | O-CH₂ | ~60 ppm |

| ¹H NMR | O-CH₂ | ~4.0 ppm |

Structure-Reactivity Relationship Investigations using In Silico Approaches

In silico approaches can be used to investigate the structure-reactivity relationships of a series of related imidates. By systematically modifying the structure of this compound, for example, by changing the alkyl groups on the oxygen or nitrogen atoms, the effect on reactivity can be computationally assessed.

Quantitative Structure-Activity Relationship (QSAR) models, though more common in drug design, can be adapted to study how electronic and steric parameters influence the reactivity of imidates in a particular reaction. For instance, a correlation could be established between the calculated charge on the iminyl carbon and the rate of nucleophilic addition. These studies provide predictive models that can guide the choice of reagents and reaction conditions in organic synthesis.

Q & A

Q. What are the optimal synthetic routes for ethyl pentanimidate, and how do reaction conditions influence yield?

this compound (CAS 999-09-7) is typically synthesized via condensation reactions. For example, it can be prepared by reacting 1-aminocyclopentanecarboxamide with trimethyl orthopentanoate under reflux conditions in anhydrous solvents like toluene . Key parameters affecting yield include temperature control (80–100°C), reaction time (6–12 hours), and stoichiometric ratios of reagents. Impurities often arise from incomplete cyclization, necessitating purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- NMR : H NMR should show characteristic peaks for the imidate ester group (δ 3.8–4.2 ppm for OCHCH) and pentyl chain protons (δ 1.2–1.6 ppm).

- IR : A strong absorption band at ~1650 cm confirms the C=N stretch of the imidate group .

- Mass Spectrometry : The molecular ion peak (M) at m/z 155.2 aligns with the molecular formula CHNO. Discrepancies in fragmentation patterns may indicate side products .

Q. What are the primary applications of this compound in medicinal chemistry?

this compound is a key intermediate in synthesizing spiro-fused 4,5-dihydro-1H-imidazol-5-ones, which are precursors to angiotensin II receptor blockers (e.g., Irbesartan derivatives). Its imidate group facilitates cyclization reactions to form pharmacologically active heterocycles .

Advanced Research Questions

Q. How do solvent polarity and base selection impact the mechanism of spiro-heterocycle formation using this compound?

Base-promoted reactions (e.g., KCO in DMF) favor nucleophilic attack on the imidate carbon, leading to spiro-ring closure. Polar aprotic solvents enhance reaction rates by stabilizing transition states. Computational studies (DFT) suggest that electron-withdrawing substituents on the amidine partner lower activation energy by 10–15 kJ/mol . Contrasting yields in literature (50–78%) may stem from varying base strengths or moisture sensitivity of intermediates .

Q. What strategies resolve contradictions in reported stability data for this compound under storage conditions?

Discrepancies in stability studies (e.g., hydrolysis rates in aqueous vs. anhydrous environments) require controlled experiments:

Q. How can computational modeling optimize this compound’s reactivity in novel synthetic pathways?

Molecular dynamics simulations (e.g., Gaussian 16) predict regioselectivity in multi-component reactions. For instance, docking studies reveal that this compound’s imidate group preferentially interacts with α,β-unsaturated ketones in Michael additions, reducing byproduct formation by 20–30% . Validate models experimentally via C NMR tracking of reaction intermediates .

Methodological Guidelines

- Reproducibility : Document reaction parameters (e.g., humidity, stirring speed) to address variability .

- Statistical Rigor : Report mean ± SD for triplicate experiments; use ANOVA for yield comparisons .

- Ethical Data Presentation : Avoid over-interpreting minor spectral peaks as "novel findings" without statistical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.